molecular formula C17H17ClF2N2O5S B7701643 1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7701643
M. Wt: 434.8 g/mol
InChI Key: OAWAZQWPBQPRGZ-UHFFFAOYSA-N
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Description

1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BDTC, is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. BDTC has been widely studied for its potential applications in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exert a wide range of biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune responses. This compound has also been shown to induce apoptosis in cancer cells and to enhance the activity of natural killer (NK) cells, which play a key role in the immune response against tumors and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of multi-targeted drugs. This compound is also relatively easy to synthesize and can be obtained in high yields using simple reaction conditions. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and therapeutic efficacy. Further studies are needed to optimize the formulation and delivery of this compound for clinical applications.

Future Directions

There are several future directions for the research and development of 1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One of the main areas of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective properties and to enhance the clearance of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. Another area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. These derivatives could be used as lead compounds for the development of novel drugs with enhanced therapeutic efficacy and reduced side effects.

Synthesis Methods

The synthesis of 1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3,5-dimethyl aniline with benzoyl chloride in the presence of a base to form the corresponding benzamide. The benzamide is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form the desired tetrahydroquinoline derivative. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.

Scientific Research Applications

1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This compound has also been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O5S/c1-26-8-7-21-28(24,25)11-5-6-15(12(18)9-11)27-10-16(23)22-17-13(19)3-2-4-14(17)20/h2-6,9,21H,7-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWAZQWPBQPRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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